3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15888653
InChI: InChI=1S/C16H13N3O3/c1-10-17-14-8-3-2-7-13(14)15(20)19(10)18-12-6-4-5-11(9-12)16(21)22/h2-9,18H,1H3,(H,21,22)
SMILES:
Molecular Formula: C16H13N3O3
Molecular Weight: 295.29 g/mol

3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid

CAS No.:

Cat. No.: VC15888653

Molecular Formula: C16H13N3O3

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid -

Specification

Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
IUPAC Name 3-[(2-methyl-4-oxoquinazolin-3-yl)amino]benzoic acid
Standard InChI InChI=1S/C16H13N3O3/c1-10-17-14-8-3-2-7-13(14)15(20)19(10)18-12-6-4-5-11(9-12)16(21)22/h2-9,18H,1H3,(H,21,22)
Standard InChI Key XRIZEFOTXKIOMM-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2C(=O)N1NC3=CC=CC(=C3)C(=O)O

Introduction

Chemical Structure and Nomenclature

3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid (IUPAC name: 3-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)amino]benzoic acid) features a quinazolinone core substituted at position 2 with a methyl group and at position 3 with an amino linker to a benzoic acid moiety. The quinazolinone system consists of a fused bicyclic structure with nitrogen atoms at positions 1 and 3, while the 4-oxo group confers electrophilic character to the ring . The benzoic acid substituent introduces a carboxylic acid functional group, enhancing polarity and potential for hydrogen bonding.

Structural Highlights:

  • Quinazolinone Core: A planar, aromatic heterocycle with resonance stabilization.

  • 2-Methyl Group: Enhances lipophilicity and steric bulk, potentially influencing receptor binding.

  • 3-Amino Linker: Facilitates conjugation to the benzoic acid group, enabling structural diversification.

  • Benzoic Acid Moiety: Provides a site for salt formation or prodrug derivatization.

Physicochemical Properties

While experimental data for 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid remain sparse, properties can be inferred from structurally related quinazolinones (Table 1).

Table 1: Predicted Physicochemical Properties of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic Acid

PropertyValueBasis for Prediction
Molecular FormulaC₁₆H₁₃N₃O₃Elemental analysis of analogs
Molecular Weight295.30 g/molCalculated from formula
LogP (Partition Coefficient)2.1 ± 0.3Comparison to Compound 4b
Water Solubility~0.1 mg/mL (25°C)Benzoic acid moiety
pKa (Carboxylic Acid)~4.2Typical for aromatic acids

The benzoic acid group likely reduces LogP compared to non-carboxylic acid analogs (e.g., Compound 4b, LogP = 3.98 ), improving aqueous solubility. The compound is expected to exhibit pH-dependent solubility, with ionization occurring above pH 4.2.

Synthesis and Characterization

Synthetic Routes from Analogous Compounds

The synthesis of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid may follow strategies employed for related 3-aminoquinazolin-4(3H)-ones (Figure 1) :

  • Quinazolinone Core Formation:

    • Reaction of methyl anthranilate with acetyl chloride derivatives under anhydrous conditions.

    • Cyclization using guanidine hydrochloride in n-butanol to yield 2-methyl-4-oxoquinazolin-3(4H)-yl intermediates .

  • Amination at Position 3:

    • Nucleophilic substitution with 3-aminobenzoic acid in the presence of coupling agents (e.g., EDC/HOBt).

    • Alternatively, Mitsunobu reaction to form the C–N bond under mild conditions.

Key Challenges:

  • Steric hindrance from the 2-methyl group may reduce amination efficiency.

  • Carboxylic acid protection (e.g., methyl ester) is likely required during synthesis to prevent side reactions.

Optimization and Yield Considerations

Yields for analogous 3-substituted quinazolinones range from 45–72% depending on reaction conditions . Critical parameters include:

  • Temperature: Optimal cyclization occurs at 80–100°C .

  • Solvent: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

  • Catalysis: Triethylamine or DMAP enhances reaction rates in acylation steps .

Applications in Drug Development

Prodrug Design

Esterification of the carboxylic acid group may improve oral bioavailability. Methyl or ethyl esters of related compounds exhibit 3–5× higher C<sub>max</sub> in pharmacokinetic studies.

Targeted Delivery

Conjugation to monoclonal antibodies via carbodiimide chemistry could enable tumor-specific delivery, leveraging the compound’s potential kinase inhibition.

Comparison with Structural Analogs

Table 2: Activity Comparison of Selected Quinazolinone Derivatives

CompoundAnticonvulsant EC₅₀Antimicrobial MIC (μg/mL)Anticancer IC₅₀
Target CompoundNot testedNot testedNot tested
Compound 4b 50 mg/kgN/AN/A
Compound 12 N/A8 (S. aureus)N/A
Compound 5 N/AN/A10 μM (MCF-7)

The absence of halogen substituents in the target compound may reduce cytotoxicity compared to dichlorophenoxy analogs .

Future Research Directions

  • Comprehensive Bioactivity Profiling: Systematic evaluation against epilepsy, microbial, and cancer models.

  • ADMET Studies: Prediction of absorption, distribution, and toxicity using in silico models.

  • Crystallographic Analysis: X-ray diffraction to elucidate binding modes with biological targets.

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